5-Aminoisotonitazene
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Overview
Description
5-Aminoisotonitazene is a synthetic opioid and an analytical reference standard categorized as an opioid. It is a metabolite of isotonitazene, which belongs to the benzimidazole class of analgesic compounds . This compound is primarily used in research and forensic applications .
Preparation Methods
The preparation of 5-Aminoisotonitazene involves the reduction of the nitro group in isotonitazene. This reduction process is less common compared to de-alkylation, but it has been identified in biological specimens . The synthetic route typically involves the use of reducing agents under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
5-Aminoisotonitazene undergoes several types of chemical reactions, including:
Reduction: The nitro group in isotonitazene is reduced to form this compound.
De-alkylation: This process is more common and involves the removal of alkyl groups from the molecule.
Common reagents used in these reactions include reducing agents for the reduction process and specific catalysts for de-alkylation. The major product formed from these reactions is this compound itself .
Scientific Research Applications
5-Aminoisotonitazene is primarily used in forensic and analytical research. It serves as an analytical reference standard for the detection and quantitation of isotonitazene and its metabolites in biological specimens . This compound is crucial for understanding the metabolic profile of isotonitazene and its impact on drug users .
Mechanism of Action
As a metabolite of isotonitazene, 5-Aminoisotonitazene exerts its effects by interacting with the mu-opioid receptor (MOR). This interaction leads to the activation of G protein-coupled receptor (GPCR) signaling pathways, resulting in analgesic effects . The compound’s high selectivity for MOR over other opioid receptors, such as kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), contributes to its potent analgesic properties .
Comparison with Similar Compounds
5-Aminoisotonitazene is part of the nitazene family of synthetic opioids, which includes compounds such as:
Isotonitazene: The parent compound of this compound, known for its potent analgesic effects.
N-desethyl isotonitazene: A metabolite of isotonitazene with similar MOR selectivity.
Metonitazene: Another synthetic opioid in the nitazene family, with less MOR selectivity compared to isotonitazene.
The uniqueness of this compound lies in its specific metabolic pathway and its role as an analytical reference standard for forensic research .
Properties
CAS No. |
2732926-25-7 |
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Molecular Formula |
C23H32N4O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C23H32N4O/c1-5-26(6-2)13-14-27-22-12-9-19(24)16-21(22)25-23(27)15-18-7-10-20(11-8-18)28-17(3)4/h7-12,16-17H,5-6,13-15,24H2,1-4H3 |
InChI Key |
DVCBBZBNZSSXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)N)N=C1CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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